[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Overview
Description
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a chemical compound with a complex structure that includes a bromo-furyl group and an oxadiazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multiple steps. One common method starts with the bromination of 2-furoic acid to produce 5-bromo-2-furoic acid. This intermediate is then subjected to cyclization reactions to form the oxadiazol ring.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and specific reagents are used to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of alcohols and amines.
Substitution: Leads to the formation of different substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.
Medicine: The compound has shown potential in medicinal chemistry, where it could be used to develop new drugs. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid exerts its effects involves interactions with molecular targets and pathways. The bromo-furyl group may interact with enzymes or receptors, leading to biological responses. The oxadiazol ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
5-Bromo-2-furoic acid: Similar structure but lacks the oxadiazol ring.
2-Oxo-1,3,4-oxadiazol derivatives: Similar oxadiazol ring but different substituents.
Uniqueness: The combination of the bromo-furyl group and the oxadiazol ring in [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid makes it unique compared to other similar compounds
Properties
IUPAC Name |
2-[5-(5-bromofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O5/c9-5-2-1-4(15-5)7-10-11(3-6(12)13)8(14)16-7/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFLUPWVUHTEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NN(C(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172273 | |
Record name | 1,3,4-Oxadiazole-3(2H)-acetic acid, 5-(5-bromo-2-furanyl)-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-35-3 | |
Record name | 1,3,4-Oxadiazole-3(2H)-acetic acid, 5-(5-bromo-2-furanyl)-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole-3(2H)-acetic acid, 5-(5-bromo-2-furanyl)-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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